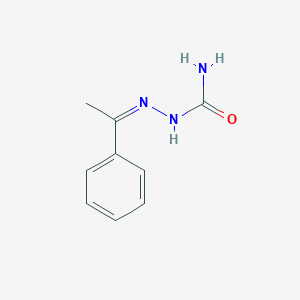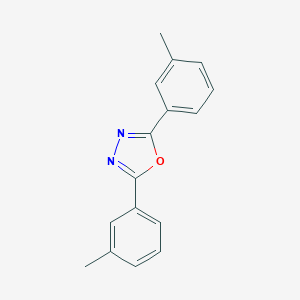
2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole, commonly known as MPOD, is a heterocyclic compound that belongs to the family of oxadiazoles. MPOD has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Scientific Research Applications
MPOD has been extensively studied for its potential applications in various fields, including materials science, biology, and medicine. In materials science, MPOD has been used as a fluorescent probe for detecting and imaging biological molecules. In biology, MPOD has been used to study the structure and function of proteins, as well as to monitor protein-protein interactions. In medicine, MPOD has shown potential as an anti-cancer agent, as well as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of MPOD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MPOD has been shown to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. MPOD has also been shown to inhibit the activation of various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
MPOD has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MPOD can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. MPOD has also been shown to have anti-inflammatory effects, as well as antioxidant effects. In vivo studies have shown that MPOD can reduce tumor growth in mice, as well as improve cognitive function in rats.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPOD is its versatility. MPOD can be easily modified to incorporate different functional groups, allowing for the development of new derivatives with different properties and applications. However, one of the main limitations of MPOD is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, MPOD has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain applications.
Future Directions
There are several future directions for research on MPOD. One area of interest is the development of new derivatives of MPOD with improved solubility and bioavailability. Another area of interest is the development of new applications for MPOD, such as in the field of nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action of MPOD and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole is a versatile compound with potential applications in various fields. Its unique properties and potential as a therapeutic agent make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of MPOD involves a two-step process. In the first step, 3-methylbenzohydrazide is reacted with phosphorus oxychloride to form 3-methylbenzoyl chloride. In the second step, 3-methylbenzoyl chloride is reacted with cyanogen azide to form MPOD. The yield of MPOD from this process is typically around 70%.
Properties
| 59646-37-6 | |
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2,5-bis(3-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H14N2O/c1-11-5-3-7-13(9-11)15-17-18-16(19-15)14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
InChI Key |
OHWQVYVPAAGBHW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CC(=C3)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CC(=C3)C |
| 59646-37-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





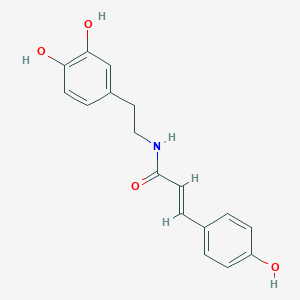
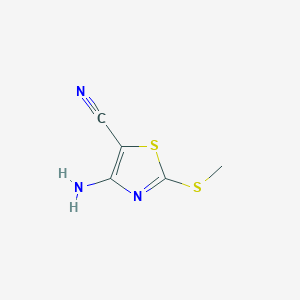
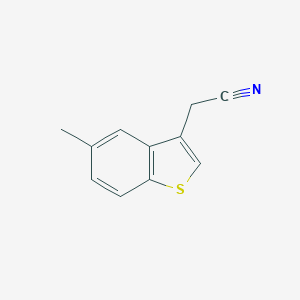
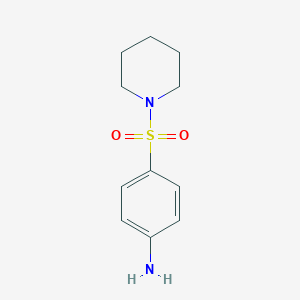
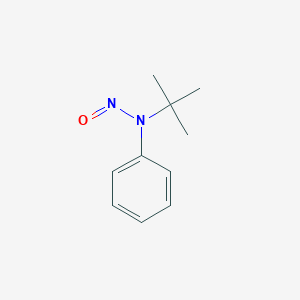
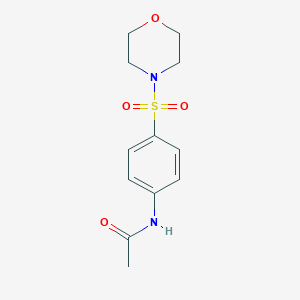
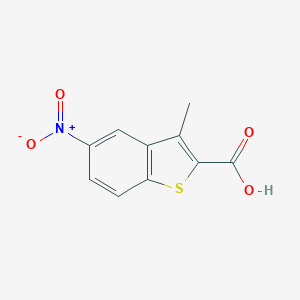
![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)


